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molecular formula C8H10N2O B8726942 N,N-Dimethyl-2-nitrosoaniline CAS No. 53324-05-3

N,N-Dimethyl-2-nitrosoaniline

Cat. No. B8726942
M. Wt: 150.18 g/mol
InChI Key: LGDPTPLJZGPOJL-UHFFFAOYSA-N
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Patent
US07737138B2

Procedure details

In step (a), nitrosodimethylaniline is prepared from dimethylaniline by treatment with nitrite (NaNO2) in aqueous acid (HCl) solution. In step (b), the nitroso compound is reduced to form p-aminodimethylaniline in aqueous acid (HCl) solution using zinc dust solution. In steps (c), (d), and (e), the p-aminodimethylaniline is oxidized in aqueous acid solution with another molecule of dimethylaniline, and simultaneously a thiosulfonic acid group is introduced; the ring is then closed using manganese dioxide or copper sulfate. More specifically, a clear neutral solution of p-aminodimethylaniline is acidified (H2SO4), and a non-reducing zinc chloride solution is added (ZnCl2 with Na2Cr2O7). Aluminium thiosulfate (Al2(S2O3)3) and sodium thiosulfate (Na2S2O3) are added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated and aerated. Dimethylaniline is added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated, and becomes dark greenish-blue in colour due to the formation of the thiosulfonic acid of Bindschedler green. Manganese dioxide or copper sulfate is added, and the mixture heated, and the dye precipitates from the concentrated zinc chloride solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
N([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[N:5]([CH3:7])[CH3:6])=O.C[N:13](C)C1C=CC=CC=1.N([O-])=O.[ClH:24]>>[NH2:13][C:10]1[CH:9]=[CH:8][C:4]([N:5]([CH3:7])[CH3:6])=[CH:3][CH:11]=1.[ClH:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)C1=C(N(C)C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(N(C)C)C=C1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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